Sulforaphane Overall Yield: 4-(Methylthio)-1-butylamine Route (64%) vs. Prior Art Hydrazinolysis Route (≤60%)
Patent CN102249968A explicitly discloses that the conventional synthetic route involving phthalimide potassium salt monoalkylation with 1,4-dibromobutane suffers from a monoalkylation yield sometimes lower than 30%, and the subsequent hydrazinolysis-based separation of 4-methylthio-1-butylamine yields only 60% of the desired intermediate [1]. The improved route described in CN102249968A, which circumvents hydrazinolysis entirely, achieves an overall sulforaphane yield of 64% starting from 4-amino-1-butanol, with the 4-methylthio-1-butylamine intermediate generated via a Boc-protected pathway [1][2].
| Evidence Dimension | Overall sulforaphane yield through intermediate 4-methylthio-1-butylamine |
|---|---|
| Target Compound Data | Overall sulforaphane yield: 64% (CN102249968A route) |
| Comparator Or Baseline | Prior art hydrazinolysis route: monoalkylation yield <30%; 4-methylthio-1-butylamine separation yield only 60% (Cancer Research, 2005, 65: 8549-8550) |
| Quantified Difference | The improved route achieves 64% overall yield vs. a sub-60% cumulative yield for the prior art hydrazinolysis route, representing a >4 percentage-point improvement and avoiding ion-exchange chromatography |
| Conditions | Sulforaphane synthesis from 4-amino-1-butanol via Boc protection; oxidation to sulfoxide; thiophosgene-free isothiocyanate formation |
Why This Matters
A 64% overall yield with simplified purification directly reduces the cost per gram of sulforaphane and enables scalable manufacturing, making 4-(methylthio)-1-butylamine synthesized by non-hydrazinolysis routes the preferred intermediate for procurement.
- [1] CN102249968A. Synthetic method for sulforaphane. Prior art hydrazinolysis route: monoalkylation yield <30%; separation yield 60%. Disclosed overall yield of improved method: 64%. https://eureka.patsnap.com/patent-CN102249968A View Source
- [2] Cancer Research (2005) 65: 8549–8550. Cited in CN102249968A as reference for the 60% yield of 4-methylthio-1-butylamine separation via hydrazinolysis and Dowex ion-exchange chromatography. View Source
